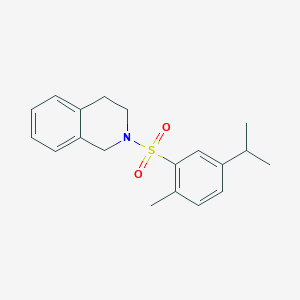

Methyl 2-ethynyl-4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Crystal Structure and Vibrational Spectra Analysis

Methyl 2-ethynyl-4-methylbenzoate, while not directly mentioned, is related to the study of methyl 4-hydroxybenzoate (methyl paraben). In scientific research, methyl paraben's crystal structure was determined through single crystal X-ray structure analysis, revealing a 3D framework via extensive intermolecular hydrogen bonding. Hirshfeld surface analysis and computational calculations using quantum mechanical methods were conducted to understand intermolecular interactions and crystal packing. These methods, applicable to methyl 2-ethynyl-4-methylbenzoate, are crucial for elucidating the molecular structure and vibrational spectra, contributing to the understanding of its physical and chemical properties (Sharfalddin et al., 2020).

CO2 Gas Sensor Development

Research on ethynylated-thiourea derivatives highlights the synthesis and application of these compounds in the detection of carbon dioxide (CO2) gas. Methyl 2-ethynyl-4-methylbenzoate, with its ethynyl group, shares reactivity that could be utilized in developing resistive-type CO2 gas sensors. These sensors operate at room temperature, demonstrating significant changes in resistance upon exposure to varying concentrations of CO2, showcasing potential applications in environmental monitoring and assessment (Daud et al., 2019).

Photodegradation Studies

Studies on the photodegradation of parabens, closely related to methyl 2-ethynyl-4-methylbenzoate, have shown efficient degradation using ultraviolet C lamps in the presence of hydrogen peroxide. These findings can inform environmental remediation strategies, particularly in water treatment, by utilizing the photodegradation process to remove harmful compounds from water sources. Understanding the kinetics and mechanisms of photodegradation can help in designing efficient systems for treating contaminated water (Gmurek et al., 2015).

Catalysis and Organic Synthesis

Methyl 2-ethynyl-4-methylbenzoate's structure suggests potential applications in catalysis and organic synthesis. Research on N-heterocyclic carbenes (NHC) as catalysts in transesterification and acylation reactions involving esters and alcohols can provide insights into the reactivity of methyl 2-ethynyl-4-methylbenzoate in similar reactions. NHC-catalyzed protocols offer simplified methods for generating catalysts in situ, highlighting the role of such compounds in synthesizing a wide range of chemical products (Grasa et al., 2003).

properties

IUPAC Name |

methyl 2-ethynyl-4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-4-9-7-8(2)5-6-10(9)11(12)13-3/h1,5-7H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLHXPUYRAHUSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-ethynyl-4-methylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B2720979.png)

![{3-[Methyl(prop-2-yn-1-yl)amino]propyl}[(thiolan-3-yl)methyl]amine](/img/structure/B2720986.png)

![N-(4-Aminocyclohexyl)-2-[(1S,2S)-2-benzylcyclopropyl]-N-methylacetamide;hydrochloride](/img/structure/B2720987.png)

![7-[(2-furylmethyl)amino]-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720990.png)

![Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate](/img/structure/B2720996.png)